molecular formula C7H5ClINO B12879106 4-Amino-2-iodobenzoyl chloride

4-Amino-2-iodobenzoyl chloride

Cat. No.: B12879106
M. Wt: 281.48 g/mol
InChI Key: QHAWVNYCKYMZKD-UHFFFAOYSA-N
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Description

4-Amino-2-iodobenzoyl chloride is an organic compound with the molecular formula C7H5ClINO. It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and an iodine atom at the 2-position, along with a chloride group attached to the carbonyl carbon. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-iodobenzoyl chloride typically involves the iodination of 4-aminobenzoic acid followed by the conversion of the resulting 4-amino-2-iodobenzoic acid to its corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The conversion to the acid chloride is commonly performed using thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as nitric acid for iodination.

Major Products Formed:

Scientific Research Applications

4-Amino-2-iodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-amino-2-iodobenzoyl chloride largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. The iodine atom can participate in various oxidative processes, while the amino group can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-iodobenzoyl chloride is unique due to the presence of both an amino group and an iodine atom on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

4-amino-2-iodobenzoyl chloride

InChI

InChI=1S/C7H5ClINO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H,10H2

InChI Key

QHAWVNYCKYMZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)C(=O)Cl

Origin of Product

United States

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